Cas no 179898-27-2 ((3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester)
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,(3-amino-2-methylphenyl)-, 1,1-dimethylethyl ester (9CI)
- (3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester
- (3-AMINO-2-METHYL-PHENYL)CARBAMIC ACID TERT-BUTYL ESTER,
- tert-butyl N-(3-amino-2-methylphenyl)carbamate
- 2-Amino-6-(tert-butoxycarbonylamino)toluene
- tert-Butyl (3-amino-2-methylphenyl)carbamate
- A812497
- DTXSID80443759
- (3-Amino-2-methyl-phenyl)-carbamic acid t-butyl ester
- Tert-butyl N-(3-amino-2-methyl-phenyl)carbamate
- tert-Butyl(3-amino-2-methylphenyl)carbamate
- Z285919710
- N-(3-amino-2-methylphenyl)carbamic acid tert-butyl ester
- MFCD05663966
- (3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester, AldrichCPR
- Carbamic acid, (3-amino-2-methylphenyl)-, 1,1-dimethylethyl ester (9CI)
- SCHEMBL12598517
- TERT-BUTYL 3-AMINO-2-METHYLPHENYLCARBAMATE
- AKOS000169215
- 179898-27-2
- FT-0754822
- EN300-312847
- CS-0341669
- (3-Amino-2-methyl-phenyl)carbamic acid tert-butyl ester
- DB-058013
- (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester
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- MDL: MFCD05663966
- Inchi: 1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
- InChI Key: JNBGTBRWZRCMJJ-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=C(C=1C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 222.13700
- Monoisotopic Mass: 222.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35000
- LogP: 3.57840
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A898968-25mg |
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester |
179898-27-2 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | A898968-50mg |
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester |
179898-27-2 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | A898968-250mg |
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester |
179898-27-2 | 250mg |
$ 275.00 | 2022-06-01 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0116-1g |
(3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester |
179898-27-2 | 97% | 1g |
1526.48CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0116-5g |
(3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester |
179898-27-2 | 97% | 5g |
6445.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0116-500mg |
(3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester |
179898-27-2 | 97% | 500mg |
1187.26CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0116-250mg |
(3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester |
179898-27-2 | 97% | 250mg |
1017.65CNY | 2021-05-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A168018-1g |
(3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester |
179898-27-2 | 1g |
¥1,497.00 | 2021-05-21 | ||
| eNovation Chemicals LLC | D967591-250mg |
(3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester |
179898-27-2 | 95% | 250mg |
$180 | 2024-07-28 | |
| eNovation Chemicals LLC | D967591-500mg |
(3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester |
179898-27-2 | 95% | 500mg |
$175 | 2024-07-28 |
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester Suppliers
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester
Introduction to (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester and its CAS No. 179898-27-2
(3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 179898-27-2, has garnered considerable attention due to its role as a key intermediate in the synthesis of various biologically active molecules. The presence of both amino and carbamate functional groups makes it a valuable building block for the development of novel therapeutic agents.
The molecular structure of (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester consists of a phenyl ring substituted with an amino group at the 3-position and a methyl group at the 2-position. The carbamate group, linked to a tert-butyl ester, provides additional reactivity that is exploited in synthetic chemistry. This configuration not only enhances the compound's utility as a synthetic intermediate but also contributes to its potential biological activity.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The compound (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester has been identified as a promising candidate for such applications. Its structural features allow it to interact with biological targets in a manner that can modulate cellular processes. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.
One of the most compelling aspects of (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester is its versatility in chemical transformations. The amino group can undergo various reactions, including acylation, amidation, and coupling reactions, while the carbamate moiety can be hydrolyzed to yield the corresponding carboxylic acid. These properties make it an indispensable tool in the chemist's arsenal for constructing complex molecular architectures.
Recent advancements in drug discovery have highlighted the importance of computational methods in identifying and optimizing lead compounds. The use of molecular modeling and virtual screening techniques has enabled researchers to predict the binding affinity and specificity of (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester towards potential biological targets. These computational studies have provided valuable insights into how structural modifications can enhance its pharmacological properties.
The synthesis of (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to improve the efficiency of these processes. Additionally, green chemistry principles have been incorporated to minimize waste and reduce environmental impact.
In clinical research, the compound (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester has been investigated for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in models of cancer and inflammatory diseases. These findings have paved the way for further exploration in human trials, where its safety and efficacy will be rigorously evaluated.
The role of intermediates like (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester extends beyond drug development. They are also essential in materials science, where they serve as precursors for polymers and coatings with unique properties. The ability to fine-tune their chemical structure allows researchers to tailor these materials for specific applications, ranging from electronics to biomedical devices.
The future prospects for (3-Amino-2-methyl-phenyl)carbamic Acid tert-butyl ester are promising, with ongoing research aimed at uncovering new synthetic routes and expanding its applications. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of novel compounds with enhanced therapeutic potential.
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